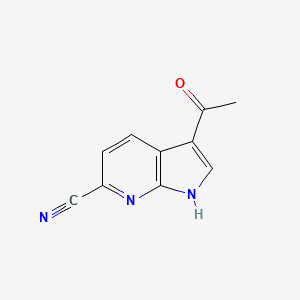

3-Acetyl-6-cyano-7-azaindole

Übersicht

Beschreibung

3-Acetyl-6-cyano-7-azaindole is a heterocyclic compound with the following chemical formula: C10H7N3O . It belongs to the azaindole family, which exhibits significant biological activities and has been explored for drug discovery and optimization . The azaindole framework combines a pyridine and a pyrrole ring through a fused C-C bond, making it an excellent bioisostere of indole or purine systems .

Synthesis Analysis

The synthesis of this compound involves several routes. For instance, it can be prepared directly from 6-chloro-7-azaindole (which is obtained in two steps from commercially available 7-azaindole) by introducing an acetyl group and a cyano group . Additionally, metal-catalyzed chemistry has contributed to novel and effective methods for functionalizing the 7-azaindole template .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an acetyl group (C=O) at position 3 and a cyano group (CN) at position 6. The nitrogen atom in the pyrrolo ring provides a unique pharmacophore for potential drug design .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including metal-catalyzed cross-coupling and C-H bond functionalization. These reactions allow for the modification of its properties and the development of more potent derivatives .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors for Cancer Treatment

Azaindole derivatives, including structures similar to 3-Acetyl-6-cyano-7-azaindole, have shown significant potential as kinase inhibitors, offering a promising route for cancer treatment. The pyrrolopyridine or azaindole nucleus mimics the ATP molecule's purine ring, allowing these compounds to act as kinase inhibitors at the hinge region. This structural similarity with ATP suggests that pyrrolopyridine derivatives could serve as non-selective kinase inhibitors, with selectivity mainly conferred by different substituents attached to the azaindole nucleus. This principle underlies their application in targeting various cancers, including melanoma, where vemurafenib, a successful pyrrolopyridine derivative, is utilized (El-Gamal, Anbar, 2017; Mérour et al., 2014).

Biological Activities and Mechanisms

The biological activities of derivatives similar to this compound extend beyond their role as kinase inhibitors. Their interaction with cellular pathways, such as modulation of gene expression, protein synthesis, and inflammatory pathways, has been a subject of interest. The efficiency of these compounds in crossing cell membranes and potentially the blood-brain barrier, along with their ability to interact with cell signaling pathways, highlights their multifaceted biological significance. Understanding these mechanisms can pave the way for developing novel therapeutic agents for a range of disorders, including psychiatric and inflammatory conditions (Samuni et al., 2013).

Eigenschaften

IUPAC Name |

3-acetyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-6(14)9-5-12-10-8(9)3-2-7(4-11)13-10/h2-3,5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOYHCKMGJSDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)

![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)

![5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B1446374.png)

![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)

amine](/img/structure/B1446379.png)

![4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole](/img/structure/B1446383.png)

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)